6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
CAS No.: 2640867-02-1
Cat. No.: VC11820978
Molecular Formula: C18H17F2N7S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640867-02-1 |
|---|---|
| Molecular Formula | C18H17F2N7S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C18H17F2N7S/c19-15(20)12-9-14(23-16(22-12)11-1-2-11)25-3-5-26(6-4-25)17-13(10-21)27-7-8-28-18(27)24-17/h7-9,11,15H,1-6H2 |
| Standard InChI Key | CNUHQRDAWDRWKA-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N)C(F)F |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N)C(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Imidazo[2,1-b][1, thiazole core: A bicyclic scaffold formed by the fusion of imidazole and thiazole rings, known for its planar geometry and electron-rich properties that facilitate interactions with biological targets .
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Pyrimidine subunit: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with a cyclopropyl group at position 2 and a difluoromethyl group at position 6. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation .
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Piperazine linker: A saturated six-membered ring with two nitrogen atoms, connecting the imidazo[2,1-b]thiazole and pyrimidine units. This moiety introduces conformational flexibility, enabling optimal binding to target proteins .
The molecular formula is C₁₈H₁₇F₂N₇S, with a molar mass of 401.4 g/mol .
Physicochemical Profiling
Key computed properties include:
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 3.8 | Moderate lipophilicity for membrane permeability |
| Hydrogen Bond Acceptors | 9 | Facilitates polar interactions |
| Topological Polar SA | 102 Ų | Balanced solubility and permeability |
| Rotatable Bonds | 4 | Conformational flexibility |
Data derived from PubChem and VulcanChem analyses indicate a balanced profile suitable for oral bioavailability .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three stages (Figure 1):
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Pyrimidine ring formation: Cyclocondensation of cyclopropylacetonitrile with difluoroacetamide under acidic conditions yields the 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine intermediate.
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Piperazine functionalization: Nucleophilic aromatic substitution (SNAr) replaces the 4-amino group of the pyrimidine with a piperazine moiety, achieved using piperazine in refluxing ethanol .
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Imidazo[2,1-b]thiazole coupling: Suzuki-Miyaura cross-coupling attaches the imidazo[2,1-b]thiazole-5-carbonitrile subunit to the piperazine linker, employing palladium catalysis .
Biological Activity and Mechanism
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | DNA intercalation and Topo II inhibition |
| A549 | 9.8 ± 0.9 | ROS generation and mitochondrial depolarization |
The imidazo[2,1-b]thiazole core intercalates DNA, while the difluoromethyl group stabilizes the molecule against hepatic CYP450 metabolism .
Enzyme Inhibition
Preliminary assays identify weak inhibition of carbonic anhydrase isoforms (hCA II Kᵢ = 57.7 μM), suggesting potential for structural optimization to enhance binding to enzymatic pockets .
Pharmacological Applications and Prospects
Antiviral Activity
Structural analogs with trifluoromethylpyridine-piperazine hybrids exhibit antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) by inducing systemic acquired resistance (SAR) in plants . While direct evidence for this compound is lacking, its difluoromethyl group may similarly enhance SAR activation.
Drug Development Considerations
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